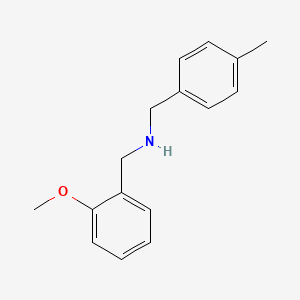

(2-Methoxybenzyl)(4-methylbenzyl)amine

Description

(2-Methoxybenzyl)(4-methylbenzyl)amine is an unsymmetrical secondary amine characterized by the presence of two distinct substituted benzyl (B1604629) groups attached to a central nitrogen atom. The methoxy (B1213986) substituent on one benzyl ring and the methyl group on the other create an asymmetric electronic and steric environment around the nitrogen, which can impart unique chemical properties and reactivity.

Substituted benzylamines are a cornerstone in medicinal chemistry and materials science. researchgate.net The benzylamine (B48309) scaffold is a common feature in a wide array of pharmaceuticals, agrochemicals, and other bioactive compounds. wikipedia.orgopenmedicinalchemistryjournal.com The versatility of this structural unit stems from its ability to participate in various biological interactions and its synthetic accessibility. The introduction of substituents on the aromatic rings, as seen in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and physical characteristics. nih.gov

Dibenzylamine (B1670424), the parent compound, and its derivatives are recognized for their roles as pharmaceutical intermediates and in industrial chemical synthesis. nbinno.comguidechem.com They serve as foundational building blocks for more complex organic molecules. nbinno.com The specific substitution pattern in this compound, with an electron-donating methoxy group and a weakly electron-donating methyl group, suggests its potential as a scaffold in the development of novel therapeutic agents or functional materials.

Below is a data table comparing the physicochemical properties of this compound with its isomer, (4-Methoxybenzyl)(4-methylbenzyl)amine.

| Property | This compound (Predicted) | (4-Methoxybenzyl)(4-methylbenzyl)amine nih.gov |

| Molecular Formula | C16H19NO | C16H19NO |

| Molecular Weight | 241.33 g/mol | 241.33 g/mol |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |

| CAS Number | Not available | 197728-27-1 |

The synthesis of benzylamines has a rich history, with early methods often relying on the reaction of benzyl halides with ammonia (B1221849). wikipedia.org However, this approach frequently leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation, making the isolation of a specific secondary amine like this compound challenging. google.com

A significant advancement in the synthesis of amines was the development of reductive amination. wikipedia.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. stackexchange.com For the synthesis of an unsymmetrical dibenzylamine, this would typically involve the reaction of a primary benzylamine with a substituted benzaldehyde, followed by reduction. The Leuckart reaction, first described by Rudolf Leuckart, which involves the reaction of a carbonyl compound with formamide, also represents an early method for amine synthesis. wikipedia.org

Historically, the synthesis of unsymmetrical secondary amines has been a topic of interest, with various strategies developed to control the selectivity of the N-alkylation reaction. researchgate.net The choice of reagents, catalysts, and reaction conditions plays a crucial role in achieving the desired product with high yield and purity.

While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of substituted benzylamine research. In contemporary medicinal chemistry, substituted benzylamines are investigated for a wide range of therapeutic applications. For instance, they have been explored as inhibitors of various enzymes, such as 17β-hydroxysteroid dehydrogenase type 3 for potential use in prostate cancer therapy and as β-tryptase inhibitors for asthma treatment. nih.govnih.gov

The general class of dibenzylamine derivatives is also being investigated for the treatment of psychiatric disorders and as CETP (cholesteryl ester transfer protein) inhibitors for managing hyperlipidemia and arteriosclerosis. google.com Furthermore, novel benzylamine derivatives are being synthesized and evaluated for their anti-mycobacterium tuberculosis activity. openmedicinalchemistryjournal.com The unique substitution pattern of this compound makes it an interesting candidate for inclusion in such screening programs.

Modern synthetic methods continue to evolve, offering more efficient and selective routes to unsymmetrical secondary amines. Catalytic asymmetric reductive amination is an area of active research, aiming to produce chiral amines with high enantioselectivity. nih.gov The development of novel catalysts and reaction protocols for C-H alkylation of benzylamines also opens up new avenues for creating diverse libraries of substituted benzylamines for biological screening. nih.gov The potential for this compound to serve as a precursor or a target molecule in these advanced synthetic endeavors underscores its contemporary relevance.

The following table outlines potential research applications for substituted benzylamines, which could include this compound.

| Research Area | Potential Application of Substituted Benzylamines |

| Medicinal Chemistry | - Enzyme inhibitors nih.govnih.gov- Antimicrobial agents openmedicinalchemistryjournal.com- CNS-active agents google.com |

| Materials Science | - Precursors for polymers and dyes |

| Catalysis | - Ligands for metal catalysts |

| Organic Synthesis | - Versatile building blocks nbinno.com |

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-7-9-14(10-8-13)11-17-12-15-5-3-4-6-16(15)18-2/h3-10,17H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJJHOINEPRSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355156 | |

| Record name | (2-METHOXYBENZYL)(4-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353777-77-2 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353777-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-METHOXYBENZYL)(4-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Methoxybenzyl 4 Methylbenzyl Amine

Comprehensive Analysis of Established Synthetic Pathways

The most established and widely employed method for the synthesis of secondary amines such as (2-Methoxybenzyl)(4-methylbenzyl)amine is reductive amination. This versatile reaction involves the condensation of a carbonyl compound with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine. organic-chemistry.orglibretexts.org

Detailed Mechanistic Elucidation of Condensation Reactions

The synthesis of this compound via reductive amination commences with the condensation of 2-methoxybenzaldehyde (B41997) and 4-methylbenzylamine (B130917). This initial step is the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org The mechanism of this acid-catalyzed reaction proceeds through several key steps:

Nucleophilic Attack: The nitrogen atom of the primary amine, 4-methylbenzylamine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbinolamine, forming a zwitterionic intermediate.

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom of the iminium ion to yield the final imine product, N-(2-methoxybenzylidene)(4-methylbenzyl)amine.

Following the formation of the imine, a reducing agent is introduced to reduce the C=N double bond to a C-N single bond, yielding the target secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. organic-chemistry.orgorgsyn.org The reduction is a nucleophilic addition of a hydride ion to the carbon of the imine double bond.

Optimization Strategies for Reaction Efficiency and Product Purity

Optimizing the reductive amination for the synthesis of this compound is crucial for maximizing the yield and purity while minimizing side reactions. Key parameters that can be adjusted include the choice of reactants, solvent, catalyst, reducing agent, and reaction conditions.

| Parameter | Optimization Strategy | Rationale |

| Reactants | Use of high-purity 2-methoxybenzaldehyde and 4-methylbenzylamine. | Impurities in starting materials can lead to side reactions and lower the purity of the final product. |

| Solvent | Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often preferred. | These solvents are generally unreactive towards the reagents and facilitate the reaction. Methanol can also be used, especially with borohydride reagents. redalyc.org |

| Catalyst | A catalytic amount of a weak acid (e.g., acetic acid) can accelerate imine formation. | Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, the pH must be carefully controlled to avoid protonating the amine nucleophile. libretexts.org |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice for one-pot reductive aminations. | STAB is a mild and selective reducing agent that can reduce the imine in the presence of the aldehyde, allowing for a one-pot procedure. Sodium borohydride is a more cost-effective option but may require a two-step process where the imine is formed first. organic-chemistry.org |

| Temperature | The reaction is typically carried out at room temperature or with gentle heating. | Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts. Optimization of temperature is crucial for balancing reaction rate and selectivity. researchgate.net |

| Reaction Time | Monitoring the reaction progress by techniques like TLC or GC-MS is essential to determine the optimal reaction time. | Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to degradation of the product or the formation of side products. researchgate.net |

Exploration of Novel and Emerging Synthetic Approaches

Beyond traditional reductive amination, several novel and more sustainable synthetic methodologies are emerging for the synthesis of secondary amines like this compound. These approaches often utilize advanced catalytic systems to improve efficiency and reduce environmental impact.

Application of Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful alternatives for the formation of C-N bonds. For the synthesis of this compound, N-alkylation of 4-methylbenzylamine with 2-methoxybenzyl alcohol, or vice versa, using a transition metal catalyst is a viable and atom-economical approach. This "hydrogen borrowing" or "hydrogen autotransfer" methodology is considered a green process as it generates water as the only byproduct. nih.govrsc.org

Catalysts based on ruthenium, iridium, and nickel have shown high efficacy in such N-alkylation reactions. nih.govacs.orgacs.org The general mechanism involves the following steps:

Oxidation: The transition metal catalyst oxidizes the alcohol (e.g., 2-methoxybenzyl alcohol) to the corresponding aldehyde (2-methoxybenzaldehyde) in situ, with the hydrogen being temporarily stored on the metal center.

Condensation: The in situ generated aldehyde then reacts with the amine (4-methylbenzylamine) to form the imine intermediate.

Reduction: The metal hydride species then reduces the imine to the final secondary amine, and the catalyst is regenerated.

| Catalyst System | Reactants | Conditions | Yield |

| Ru-based complexes | Benzylamine (B48309) and various alcohols | Base, heat | Good to excellent |

| Ir-based complexes | Anilines and benzyl (B1604629) alcohols | Solvent-free, heat | High |

| Ni-based catalysts | Benzyl alcohols and ammonia (B1221849) sources | High temperature | Good selectivity for primary amines, adaptable for secondary amines |

This table presents typical data for analogous N-alkylation reactions and serves as a guide for the synthesis of the target compound.

Development of Organocatalytic Strategies for Amine Formation

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. princeton.edu For the synthesis of this compound, organocatalytic reductive amination presents a promising approach. nih.gov

Chiral phosphoric acids and thiourea (B124793) derivatives have been successfully employed as organocatalysts for reductive aminations. organic-chemistry.orgresearchgate.net These catalysts activate the imine intermediate towards reduction by a mild reducing agent, such as a Hantzsch ester. The mechanism involves the formation of an iminium ion through protonation or hydrogen bonding with the organocatalyst, which enhances its reactivity towards hydride transfer. researchgate.net

| Organocatalyst | Hydride Source | Substrate Scope | Key Advantage |

| Chiral Phosphoric Acids | Hantzsch Esters | Aromatic aldehydes and amines | Potential for enantioselective synthesis |

| Thiourea Derivatives | Hantzsch Esters | Aldehydes | Metal-free and mild reaction conditions |

This table summarizes general findings in organocatalytic reductive amination applicable to the target synthesis.

Principles of Green Chemistry in Amine Synthesis

The application of green chemistry principles is increasingly important in the synthesis of chemical compounds to minimize environmental impact. rsc.orgresearchgate.net The synthesis of this compound can be evaluated and optimized using several green chemistry metrics.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The "hydrogen borrowing" methodology exhibits excellent atom economy as the only byproduct is water. rsc.org

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, considers the amount of waste generated per unit of product. Catalytic methods, which use small amounts of catalyst that can often be recycled, generally have lower E-Factors compared to stoichiometric reactions.

Process Mass Intensity (PMI): This metric takes into account the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. Optimizing solvent use and reducing purification steps can significantly improve the PMI. rsc.org

By selecting catalytic routes over stoichiometric ones, using safer solvents, minimizing energy consumption, and designing processes that reduce waste, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Water-Mediated Methodologies

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Consequently, solvent-free and water-mediated synthetic routes have garnered significant attention.

Solvent-Free Reductive Amination:

Reductive amination is a powerful method for C-N bond formation, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-methoxybenzaldehyde with 4-methylbenzylamine (or vice versa).

Solvent-free approaches to reductive amination often utilize solid catalysts or microwave irradiation to facilitate the reaction. For instance, a simple and convenient procedure for the reductive amination of aldehydes and ketones uses sodium borohydride as the reducing agent and a solid acid catalyst like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org This method offers advantages such as operational simplicity, reduced environmental impact, and often, higher yields.

Water-Mediated Synthesis:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While organic reactions are often perceived to be incompatible with water, numerous catalytic systems have been developed to facilitate reactions in aqueous media.

Gold(III)-catalyzed synthesis of N,N-aryl,benzyl-amines in water represents a significant advancement. thieme.de This protocol can be performed under mild conditions and is atom-economic, producing water as the sole co-product without the need for a base or other additives. thieme.de While the specific application to this compound is not explicitly detailed, the general methodology is applicable. The reaction would proceed by the direct coupling of 2-methoxybenzyl alcohol and 4-methylbenzylamine (or 4-methylbenzyl alcohol and 2-methoxybenzylamine).

A hypothetical reaction scheme is presented below:

Reactants: 2-methoxybenzaldehyde and 4-methylbenzylamine

Reducing Agent: Sodium borohydride

Catalyst: Boric acid

Conditions: Solvent-free, room temperature

| Reactant 1 | Reactant 2 | Reducing Agent | Catalyst | Conditions | Product |

| 2-methoxybenzaldehyde | 4-methylbenzylamine | Sodium borohydride | Boric acid | Solvent-free | This compound |

| 4-methylbenzaldehyde | 2-methoxybenzylamine (B130920) | Sodium borohydride | Boric acid | Solvent-free | This compound |

Enhancement of Atom Economy and Reaction Sustainability

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Sustainable synthesis aims to minimize the environmental impact of chemical processes.

"Borrowing Hydrogen" or "Hydrogen Auto-Transfer" Methodology:

The "borrowing hydrogen" methodology is a highly atom-economical approach for the N-alkylation of amines with alcohols. rsc.org This process avoids the pre-oxidation of the alcohol to an aldehyde and the use of an external reducing agent. A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride to the final amine product, regenerating the catalyst and producing only water as a byproduct. rsc.org

For the synthesis of this compound, this would involve the reaction of 2-methoxybenzyl alcohol with 4-methylbenzylamine (or 4-methylbenzyl alcohol with 2-methoxybenzylamine) in the presence of a suitable catalyst, such as a heterogeneous copper catalyst. researchgate.net These processes are often performed without additives and generate no waste. researchgate.net

Catalytic Reductive Amination:

Catalytic reductive amination is another sustainable approach that improves atom economy by using catalytic amounts of a reducing agent, typically hydrogen gas, in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). wikipedia.org This one-pot reaction is widely used in green chemistry due to its efficiency and mild conditions. wikipedia.org The use of heterogeneous catalysts further enhances sustainability by allowing for easy separation and recycling of the catalyst. researchgate.net A process for preparing N-benzylamines involves iminization in a water-miscible solvent without removal of the water of reaction, followed by hydrogenation in the same solution. google.com

The following table illustrates the application of these principles to the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst | Method | Byproduct |

| 2-methoxybenzyl alcohol | 4-methylbenzylamine | Heterogeneous Cu catalyst | Borrowing Hydrogen | Water |

| 2-methoxybenzaldehyde | 4-methylbenzylamine | Palladium on carbon | Catalytic Hydrogenation (H₂) | None |

Stereoselective and Enantioselective Synthesis

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the biological activity of a molecule often depends on its stereochemistry. While this compound itself is achiral, the methodologies for stereoselective and enantioselective synthesis are crucial for creating more complex, chiral derivatives.

Diastereoselective Synthesis:

If one of the starting materials already contains a chiral center, the synthesis can be directed to favor the formation of one diastereomer over another. For instance, the reaction of a chiral aldehyde or amine in a reductive amination process can lead to a diastereoselective outcome.

Enantioselective Synthesis:

Enantioselective synthesis involves the creation of a chiral product from achiral starting materials, resulting in an excess of one enantiomer. Several strategies have been developed for the enantioselective synthesis of secondary amines.

One notable method is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides chiral secondary benzylamines in good to excellent yields and high enantioselectivities. nih.gov Although this method is specific to phenols as nucleophiles, it highlights the potential of metal-catalyzed asymmetric reactions.

More direct approaches involve the asymmetric hydrogenation of imines. This can be achieved using a chiral catalyst, such as an iridium complex or an optically active zirconocene, although these may provide material with varying enantiomeric excess. acs.org A highly effective method involves the palladium-catalyzed hydrogenation of an intermediate imine, which can yield enantiomerically pure N-benzyl-α-methyl benzylamine. acs.org

Another strategy involves the asymmetric addition of organometallic reagents to chiral imines, where a chiral auxiliary on the imine directs the stereochemical outcome of the reaction.

The table below summarizes some approaches for the synthesis of chiral secondary amines, which could be adapted for derivatives of this compound.

| Reaction Type | Catalyst/Auxiliary | Key Feature | Potential Application |

| Asymmetric Reductive Amination | Chiral catalyst (e.g., Ir, Rh complexes) | Direct formation of chiral amines from prochiral imines | Synthesis of chiral analogs of the target compound |

| Asymmetric Aza-Friedel-Crafts | Copper(II)-bis(oxazoline) catalyst | High enantioselectivity for specific substrates | Synthesis of functionalized chiral benzylamines |

| Asymmetric Addition to Imines | Chiral auxiliary on the imine | Diastereoselective addition of nucleophiles | Controlled synthesis of specific stereoisomers |

Detailed Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methoxybenzyl 4 Methylbenzyl Amine

Fundamental Reaction Categories and Underlying Mechanisms

The reactivity of (2-Methoxybenzyl)(4-methylbenzyl)amine can be broadly categorized into reactions involving the amine nitrogen and reactions occurring on the aromatic rings. These reactions are governed by the electronic and steric properties of the molecule.

Nucleophilic Characteristics of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of this compound imparts significant nucleophilic character to the molecule. This allows it to readily react with a variety of electrophiles.

The basicity of the amine nitrogen enables it to form salts with acids. This fundamental reaction is a simple protonation of the nitrogen atom. Furthermore, the nucleophilic nitrogen can participate in substitution reactions with alkylating agents such as alkyl halides. For instance, reaction with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium (B1175870) salt.

Acylation is another important reaction characteristic of secondary amines. This compound can react with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the carbonyl carbon of the acylating agent.

The nucleophilicity of benzylamines, a class of compounds to which this compound belongs, has been studied in the context of their reactions with various electrophiles. For example, the aminolysis of aryl N-phenylthiocarbamates with benzylamines in acetonitrile (B52724) has been shown to proceed via a concerted mechanism. The reactivity of the benzylamine (B48309) is influenced by the substituents on the aromatic ring.

| Reaction Type | Reactant | Product | Mechanism |

| Alkylation | Alkyl Halide (R-X) | Quaternary Ammonium Salt | Nucleophilic Substitution |

| Acylation | Acyl Halide (RCOCl) | N-Acyl Amine | Nucleophilic Acyl Substitution |

| Reaction with Carbonyls | Aldehyde/Ketone | Imine (reversible) | Nucleophilic Addition |

Electrophilic Aromatic Substitution on Substituted Benzyl (B1604629) Rings

The two benzyl rings in this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the rings: the 2-methoxy group and the 4-methyl group.

Both the methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In the case of the 2-methoxybenzyl ring, the methoxy group will direct incoming electrophiles primarily to the para position (position 5) and the ortho position (position 3). Steric hindrance from the adjacent benzylamine group might influence the ratio of ortho to para substitution. For the 4-methylbenzyl ring, the methyl group will direct incoming electrophiles to the ortho positions (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the nitro group predominantly at the ortho and para positions relative to the activating groups.

| Substituent | Ring | Activating/Deactivating | Directing Effect |

| 2-Methoxy | Benzyl | Activating | ortho, para |

| 4-Methyl | Benzyl | Activating | ortho, para |

Redox Chemistry and Associated Transformations

The secondary amine functionality and the benzylic C-H bonds in this compound make the molecule susceptible to oxidation and reduction reactions.

Oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent used. For instance, oxidation with reagents like manganese dioxide (MnO2) can form imines. Hydrogen peroxide and peroxy acids can oxidize secondary amines to hydroxylamines. The electrochemical oxidation of aliphatic amines has also been investigated, which can lead to the formation of radical cations.

Conversely, the benzyl groups can be cleaved under certain reductive conditions, a reaction known as debenzylation. This is a common strategy in organic synthesis for the removal of benzyl protecting groups. Catalytic hydrogenation is a typical method for N-debenzylation of benzylamines.

Complex Reaction Sequences and Cascade Processes

Beyond fundamental reactions, this compound has the potential to participate in more complex transformations, including multi-component and rearrangement reactions.

Participation in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. Secondary amines are common components in several named MCRs.

One such reaction is the Mannich reaction, which involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. In this context, this compound could serve as the amine component. The reaction proceeds through the formation of an iminium ion intermediate from the amine and the aldehyde, which then reacts with the enol of the carbonyl compound.

Another relevant MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While primary amines are more commonly used, variations involving secondary amines are also known.

| Multi-Component Reaction | Components | Role of this compound |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | Amine |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | Amine |

Intramolecular and Intermolecular Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While specific rearrangement reactions involving this compound are not extensively documented in readily available literature, related structures can undergo such transformations. For example, certain benzyl quaternary ammonium salts can undergo the Sommelet-Hauser rearrangement in the presence of a strong base. This involves the deprotonation of a benzylic position followed by a-sigmatropic rearrangement.

Another class of rearrangements, such as the Stevens rearrangement, involves the migration of a group from a quaternary ammonium salt to an adjacent carbon of a carbanion. While these reactions typically require the formation of a quaternary ammonium salt from the tertiary amine, they illustrate the potential for rearrangement pathways in related systems. The Beckmann rearrangement, which converts an oxime to an amide, is another example of a rearrangement involving a nitrogen-containing functional group, though it is not directly applicable to the parent amine.

Applications in Homogeneous and Heterogeneous Catalysis and Advanced Organic Synthesis

Strategic Utilization as a Building Block in Complex Organic Molecule Construction

The core structure of (2-Methoxybenzyl)(4-methylbenzyl)amine presents several features that could, in principle, be exploited for the synthesis of complex molecules. The secondary amine is a nucleophilic center and a site for the introduction of further functional groups. The two aromatic rings, differentially substituted with a methoxy (B1213986) and a methyl group, offer potential for regioselective functionalization or participation in cyclization reactions.

However, a thorough search of chemical databases and scholarly articles did not yield specific studies detailing the use of this particular compound as a key building block in the total synthesis of natural products or complex pharmaceutical agents.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. The synthesis of these ring systems often relies on intramolecular cyclization reactions of appropriately substituted acyclic precursors. Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for the synthesis of isoquinoline (B145761) and β-carboline frameworks, respectively. These reactions typically involve the cyclization of a β-arylethylamine derivative onto an electrophilic carbon.

While substituted benzylamines can be precursors to such systems, the literature does not provide specific examples of this compound being utilized in these or other well-known cyclization strategies to form nitrogen-containing heterocycles. The electronic properties of the methoxy- and methyl-substituted rings could theoretically influence the feasibility and regioselectivity of such cyclizations, but experimental data for this specific substrate are absent.

The following table provides a general overview of the types of nitrogen-containing heterocyclic systems that are often synthesized from benzylamine (B48309) derivatives, though it is important to reiterate that no specific examples involving this compound have been found.

| Heterocyclic System | General Synthetic Precursor Requirement | Potential Role of a Substituted Dibenzylamine (B1670424) |

| Isoquinolines | A β-phenethylamine derivative that undergoes intramolecular cyclization. | Could potentially be elaborated into a suitable β-phenethylamine precursor. |

| β-Carbolines | A tryptamine (B22526) derivative that undergoes condensation and cyclization. | Would require significant modification to incorporate the indole (B1671886) nucleus necessary for this synthesis. |

| Benzodiazepines | Condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or its equivalent. | Not a direct precursor, but could be a starting material for more complex derivatives. |

| Quinolines | Various methods including the Skraup, Doebner-von Miller, and Friedländer syntheses, typically involving anilines. | Not a direct precursor in these classical methods. |

This table is for illustrative purposes to show the general synthetic routes to these heterocycles and does not imply that this compound has been used in these reactions.

Advanced Spectroscopic Characterization and Computational Studies of 2 Methoxybenzyl 4 Methylbenzyl Amine

Comprehensive Structural Elucidation via Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure, connectivity, and bonding characteristics.

High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For (2-Methoxybenzyl)(4-methylbenzyl)amine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the 2-methoxybenzyl group would appear as a complex multiplet system due to their differing electronic environments. The 4-methylbenzyl group would exhibit a more straightforward pattern, likely two doublets corresponding to an AA'BB' system. The methyl protons on the tolyl group would present as a sharp singlet around 2.3 ppm. The methoxy (B1213986) group protons would also be a singlet, typically found around 3.8 ppm. The two methylene (B1212753) (CH₂) groups adjacent to the nitrogen atom would appear as singlets, with their chemical shifts influenced by the neighboring aromatic rings. A broad singlet corresponding to the N-H proton is also anticipated, though its visibility and position can be solvent-dependent.

¹³C NMR: The carbon spectrum would complement the proton data. It is expected to show 16 distinct signals, corresponding to each unique carbon atom in the molecule. The methyl carbon of the tolyl group would appear upfield (around 21 ppm), while the methoxy carbon would be found around 55 ppm. The two methylene carbons would have signals in the 45-55 ppm range. The remaining signals would belong to the aromatic carbons, with their specific shifts determined by the electronic effects of the methoxy and methyl substituents. The carbon atom attached to the methoxy group (C2 of the first ring) would be significantly shifted downfield due to the oxygen's deshielding effect.

2D NMR: To confirm these assignments, 2D NMR techniques would be crucial.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, particularly within the aromatic spin systems, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, establishing the connectivity between the benzyl (B1604629) groups and the methylene bridges, and confirming the positions of the substituents on the rings.

Solid-State NMR: In the absence of a suitable crystal for X-ray diffraction, solid-state NMR could provide valuable information about the molecule's conformation and packing in the solid state, revealing details about intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₃ (on tolyl ring) | ~2.3 (s, 3H) | ~21.0 |

| -OCH₃ | ~3.8 (s, 3H) | ~55.5 |

| Ar-CH₂-N (methoxybenzyl) | ~3.7 (s, 2H) | ~50.0 |

| Ar-CH₂-N (methylbenzyl) | ~3.7 (s, 2H) | ~52.0 |

| -NH- | broad | - |

| Aromatic CHs | 6.8 - 7.3 (m) | 110 - 158 |

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, thereby confirming the elemental composition (C₁₆H₁₉NO). The expected monoisotopic mass is approximately 241.1467 g/mol .

Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure by analyzing its fragmentation patterns. chemrxiv.org Upon collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo characteristic fragmentation. The most likely cleavage would occur at the C-N bonds, leading to the formation of stable benzylic or tropylium (B1234903) cations.

Key predicted fragments include:

m/z 121.0653: Corresponding to the [C₈H₉O]⁺ ion, formed by the loss of the 4-methylbenzyl radical. This fragment is characteristic of the 2-methoxybenzyl moiety.

m/z 105.0699: Corresponding to the [C₈H₉]⁺ ion (methyltropylium), formed by the loss of the 2-methoxybenzyl radical. This fragment is indicative of the 4-methylbenzyl group.

m/z 91.0542: A tropylium ion [C₇H₇]⁺, potentially formed from the 4-methylbenzyl fragment via loss of a methylene group, or from further fragmentation.

The relative abundance of these fragments would provide information about the relative stability of the different parts of the molecule.

Table 2: Predicted Key Fragments in the Tandem Mass Spectrum

| m/z (Predicted) | Proposed Formula | Identity |

| 241.1467 | [C₁₆H₁₉NO]⁺ | Molecular Ion |

| 121.0653 | [C₈H₉O]⁺ | 2-Methoxybenzyl/tropylium cation |

| 105.0699 | [C₈H₉]⁺ | 4-Methylbenzyl/tropylium cation |

Should this compound be crystallized, single-crystal X-ray diffraction would offer the most definitive structural information. researchgate.net This technique would provide precise atomic coordinates, allowing for the determination of:

Molecular Conformation: The exact dihedral angles between the aromatic rings and the C-N-C plane.

Bond Lengths and Angles: Providing empirical data to compare with computational models.

Crystal Packing: Revealing how molecules arrange in the crystal lattice.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds (e.g., N-H···N), C-H···π interactions, and π-π stacking, which govern the supramolecular architecture. nih.gov

Analysis tools like Hirshfeld surface mapping could further be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the forces stabilizing the crystal structure. nih.govnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide detailed information about functional groups and bonding.

The expected vibrational modes for this compound include:

N-H Stretch: A moderate, somewhat broad band in the IR spectrum around 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would be observed in the 2850-3000 cm⁻¹ region. theaic.org

C=C Aromatic Stretching: Several sharp bands in the 1450-1610 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-O Ether Stretching: A strong, characteristic band for the aryl-alkyl ether is expected around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1040 cm⁻¹ (symmetric stretch). nih.gov

C-N Stretching: These vibrations typically appear in the 1020-1250 cm⁻¹ region.

Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region would correspond to C-H out-of-plane bending, which is characteristic of the substitution patterns on the aromatic rings.

Comparing the experimental IR and Raman spectra with those predicted by computational methods (like DFT) would allow for a detailed assignment of each vibrational mode and could help identify different conformers present in the sample. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | 3300 - 3400 | Medium, broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1240 - 1260 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Quantum Chemical and Molecular Modeling Investigations

Computational chemistry provides a powerful lens for examining molecular properties that may be difficult to probe experimentally, offering predictive insights into structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), various properties of this compound can be accurately modeled. researchgate.netresearchgate.net

Geometry Optimization: The first step is to calculate the molecule's lowest energy conformation, providing optimized bond lengths, bond angles, and dihedral angles. This theoretical structure serves as the basis for all other calculations and can be compared with experimental data if available.

Electronic Properties: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring and the nitrogen atom.

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the aromatic systems, particularly the 4-methylbenzyl ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors can be calculated to predict chemical behavior. researchgate.netepstem.net These include chemical potential, hardness, softness, and the electrophilicity index, which quantifies the molecule's ability to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Electron-rich regions (negative potential), such as around the nitrogen and oxygen atoms, would be identified as likely sites for electrophilic attack. Electron-deficient regions (positive potential), such as the amine hydrogen, would indicate sites for nucleophilic attack. This provides a predictive map of the molecule's reactive sites. epstem.net

Table 4: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value / Description |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

| Dipole Moment | Non-zero, indicating a polar molecule |

| MEP Negative Region | Localized on the nitrogen and oxygen atoms |

| MEP Positive Region | Localized on the N-H proton and aromatic protons |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules. For a flexible molecule such as this compound, which possesses multiple rotatable bonds, MD simulations can elucidate its complex conformational landscape and the governing intermolecular forces.

Simulations of amine-containing systems often employ well-established force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), within a suitable ensemble, like the isothermal-isobaric (NpT) ensemble, to mimic laboratory conditions of constant temperature and pressure. ulisboa.pt A typical simulation would involve placing a number of this compound molecules in a periodic box and solving Newton's equations of motion for each atom over a defined time period, often on the scale of nanoseconds to microseconds. ulisboa.pt

Conformational Landscape

The conformational landscape of this compound is defined by the potential energy of the molecule as a function of its dihedral angles. The flexibility arises primarily from the rotation around the C-N bonds of the secondary amine and the C-C bonds connecting the benzyl groups to the amine nitrogen. MD simulations explore this landscape by sampling numerous conformations over time. Analysis of the simulation trajectory allows for the identification of low-energy, stable conformers and the transition pathways between them.

By analyzing the population of different conformational states, one can determine their relative thermodynamic stabilities. Density Functional Theory (DFT) calculations can then be used to perform geometry optimizations on the most populated conformers obtained from MD to determine their precise structures and relative energies with higher accuracy. researchgate.netfrontiersin.org

Table 1: Illustrative Low-Energy Conformers of this compound from a Hypothetical MD Simulation This table presents hypothetical data for illustrative purposes.

| Conformer ID | Dihedral Angle 1 (Cα-N-Cβ-Cγ) (°) | Dihedral Angle 2 (Cα'-N-Cβ'-Cγ') (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 65 | 175 | 0.00 | 45.2 |

| Conf-2 | -70 | 178 | 0.25 | 30.1 |

| Conf-3 | 68 | -60 | 1.10 | 12.5 |

| Conf-4 | 180 | 177 | 1.80 | 6.8 |

| Conf-5 | -65 | -62 | 2.50 | 5.4 |

Intermolecular Interactions

In a condensed phase, molecules of this compound interact through a combination of forces. MD simulations provide a detailed picture of these interactions by calculating the non-bonded forces between all pairs of atoms. The primary intermolecular interactions expected for this compound include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, forming interactions with the methoxy oxygen or the nitrogen atom of a neighboring molecule, which act as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings (2-methoxyphenyl and 4-methylphenyl) can engage in π-π stacking interactions, where the electron clouds of the rings attract each other. These can occur in parallel-displaced or T-shaped arrangements.

Van der Waals Forces: These include London dispersion forces, which are significant due to the molecule's size and the presence of aromatic rings, and dipole-dipole interactions arising from the polar C-N and C-O bonds. researchgate.net

Analysis techniques such as the radial distribution function (RDF) can be derived from MD trajectories to quantify the probability of finding a particular atom or functional group at a certain distance from another, providing structural details about the liquid or amorphous solid state. researchgate.net

Computational Insights into Reaction Mechanisms and Transition States

Computational quantum chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net These methods allow for the mapping of the potential energy surface (PES) for a given reaction, identifying stable intermediates, and, crucially, locating the high-energy transition states (TS) that connect them. The calculated height of the energy barrier at the transition state (the activation energy) is a key determinant of the reaction rate. chemrxiv.org

For this compound, computational studies can provide fundamental insights into its synthesis and potential reactivity. A common route to secondary amines is reductive amination. Computationally, this reaction could be modeled starting from 2-methoxybenzaldehyde (B41997) and 4-methylbenzylamine (B130917).

The theoretical investigation would proceed through the following steps:

Reactant and Product Optimization: The ground-state geometries of the reactants (aldehyde and primary amine) and the final product (secondary amine) are optimized to find their lowest energy structures.

Mechanism Postulation: A plausible reaction pathway is proposed. For reductive amination, this would involve the initial formation of a hemiaminal intermediate, followed by dehydration to form an imine, and finally, reduction of the imine to the target amine.

Intermediate and Transition State Search: The structures of all proposed intermediates (e.g., hemiaminal, imine) and the transition states connecting each step are located on the potential energy surface. Transition state searches are complex calculations that identify a saddle point on the PES, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

Table 2: Hypothetical Calculated Energy Profile for the Formation of this compound via a Proposed Pathway This table presents hypothetical DFT-calculated relative Gibbs free energies (ΔG) in kcal/mol for illustrative purposes.

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

| R | Reactants (2-methoxybenzaldehyde + 4-methylbenzylamine) | 0.00 |

| TS1 | Transition state for hemiaminal formation | +12.5 |

| INT1 | Hemiaminal intermediate | -5.2 |

| TS2 | Transition state for water elimination (rate-limiting) | +24.8 |

| INT2 | Imine intermediate + Water | +8.1 |

| TS3 | Transition state for reduction step | +15.7 (relative to INT2) |

| P | Products (this compound + Water) | -10.3 |

Such computational studies not only corroborate experimentally proposed mechanisms but can also predict the feasibility of unexplored reaction pathways, assess the influence of catalysts, and guide the optimization of reaction conditions by providing a molecular-level understanding of the entire process. chemrxiv.orgchemrxiv.org

Chemical Modification and Derivatives of 2 Methoxybenzyl 4 Methylbenzyl Amine

Design and Synthesis of Functionalized Derivatives and Analogs

The design and synthesis of functionalized derivatives and analogs of (2-Methoxybenzyl)(4-methylbenzyl)amine can be approached by systematically altering its core components. This allows for the fine-tuning of steric and electronic properties, which in turn can influence the chemical reactivity and biological activity of the resulting compounds.

The 2-methoxybenzyl portion of the molecule presents several opportunities for strategic modification. The methoxy (B1213986) group itself and the aromatic ring are primary targets for functionalization.

Alteration of the Methoxy Group: The methoxy group can be demethylated to yield a hydroxyl group, which can then serve as a handle for further reactions such as etherification or esterification. This introduces a wide range of functional groups with varying electronic and steric properties. For instance, reaction with various alkyl halides in the presence of a base would yield a library of ether derivatives.

Aromatic Ring Substitution: The benzene (B151609) ring of the methoxybenzyl moiety can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. Common modifications include nitration, halogenation, and Friedel-Crafts acylation or alkylation. Subsequent reduction of a nitro group to an amine provides another point for derivatization.

A study on related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights the importance of modifications on the methoxy-substituted ring for biological activity, suggesting that similar strategies could be applied to this compound to explore its structure-activity relationships. nih.gov

The 4-methylbenzyl moiety offers distinct sites for chemical alteration, primarily at the methyl group and on the aromatic ring.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. This transformation introduces a polar, ionizable group that can significantly alter the solubility and reactivity of the molecule.

Aromatic Ring Substitution: Similar to the methoxybenzyl ring, the methylbenzyl ring can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator. Halogenation or nitration can introduce useful functional groups for further synthetic transformations.

The secondary amine nitrogen is a key site for derivatization, allowing for the synthesis of a wide range of N-substituted analogs and quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation: The nitrogen can be alkylated with various alkyl halides or acylated with acid chlorides or anhydrides to form tertiary amines and amides, respectively. This allows for the introduction of a wide variety of substituents, which can modulate the basicity and nucleophilicity of the nitrogen atom. nih.gov

Quaternization: Reaction with an alkyl halide can lead to the formation of a quaternary ammonium salt. The synthesis of novel methoxybenzyl-containing quaternary ammonium surfactants has been reported, demonstrating the feasibility of this reaction on related structures. rsc.org These quaternary salts have distinct physical and chemical properties compared to the parent amine, including increased water solubility and, in some cases, antimicrobial activity.

| Derivative Type | Potential Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl halides (e.g., CH3I, C2H5Br) | Tertiary amine |

| N-Acylation | Acyl chlorides (e.g., CH3COCl), Anhydrides | Amide |

| Quaternization | Alkyl halides (e.g., CH3I) | Quaternary ammonium salt |

This table is interactive. Click on the headers to sort the data.

Structure-Reactivity and Structure-Selectivity Relationships in Derivatives

The synthesis of a library of derivatives of this compound is essential for establishing structure-reactivity and structure-selectivity relationships. By systematically varying the substituents on the aromatic rings and at the nitrogen center, it is possible to probe how electronic and steric factors influence the outcomes of chemical reactions.

For example, the introduction of electron-withdrawing groups on the aromatic rings would be expected to decrease the electron density at the nitrogen atom, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups would have the opposite effect. The steric hindrance around the nitrogen atom, introduced by bulky N-substituents, can also significantly impact reactivity, potentially favoring reactions at less hindered sites of the molecule.

Studies on other benzylamine (B48309) derivatives have shown that the nature and position of substituents on the aromatic ring can profoundly affect their biological activity. openmedicinalchemistryjournal.com For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) group were critical for their inhibitory potency against certain enzymes. researchgate.net

Mechanistic Probes through Derivative Studies

Derivatives of this compound can serve as valuable mechanistic probes to elucidate reaction pathways. For example, the introduction of specific functional groups can help to identify reactive intermediates or transition states.

Isotopically labeled derivatives, such as those containing deuterium (B1214612) or carbon-13, can be synthesized and used in kinetic isotope effect studies to determine the rate-determining step of a reaction. Furthermore, by introducing substituents that are known to stabilize or destabilize potential intermediates (e.g., carbocations or radicals), it is possible to gain insight into the nature of the species involved in a particular transformation.

The study of the oxidative coupling of benzylamines, for instance, can be aided by derivatives with different electronic properties on the aromatic rings to understand the electronic demands of the reaction. acs.org

Future Perspectives and Emerging Research Avenues for 2 Methoxybenzyl 4 Methylbenzyl Amine

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex organic molecules is undergoing a paradigm shift, moving from traditional batch processes to more efficient, reproducible, and safer automated and continuous flow methodologies. magritek.comimperial.ac.uk For a molecule like (2-Methoxybenzyl)(4-methylbenzyl)amine, these platforms offer significant advantages for its synthesis and the exploration of its derivatives.

Automated synthesis platforms, which can perform entire reaction sequences from starting materials to purified products with minimal human intervention, are particularly well-suited for the construction of secondary amines. merckmillipore.comsigmaaldrich.com The synthesis of this compound would typically involve a reductive amination pathway. An automated system could efficiently screen various primary amines and aldehydes or ketones to rapidly generate a library of analogous compounds. merckmillipore.com This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for optimizing material properties.

Flow chemistry, or continuous flow processing, offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. magritek.comvapourtec.com The N-alkylation or N-benzylation of amines, key steps in synthesizing unsymmetrical secondary amines, can be significantly optimized in flow reactors. magritek.comrsc.org For instance, a packed-bed reactor with a heterogeneous base could facilitate the alkylation of a primary amine with a benzyl (B1604629) halide, with the product being continuously eluted for purification. vapourtec.com This approach minimizes the formation of over-alkylation byproducts, a common challenge in the synthesis of secondary amines. nih.govacs.org

Table 1: Comparison of Synthesis Methodologies for this compound

| Feature | Traditional Batch Synthesis | Automated Synthesis | Flow Chemistry |

| Throughput | Low to medium | High | Medium to high |

| Reproducibility | Variable | High | High |

| Safety | Potential for thermal runaways | Enhanced safety features | Superior heat and mass transfer, inherently safer |

| Optimization | Time-consuming | Rapid screening of conditions | Efficient optimization of parameters |

| Scalability | Can be challenging | Suitable for lab-scale libraries | Readily scalable |

Potential Applications in Advanced Materials Science

The amine functional group is a versatile building block in materials science, imparting unique properties to polymers, nanoparticles, and framework materials. acs.org The specific combination of methoxy (B1213986) and methyl substituents on the benzyl rings of this compound suggests several intriguing possibilities for its application in advanced materials.

The incorporation of functional amines into polymer backbones can introduce stimuli-responsive behaviors and enhance material properties. researchgate.net For example, the basic nitrogen atom in this compound could be protonated, leading to changes in the polymer's solubility or conformation in response to pH. This could be exploited in the design of "smart" materials for drug delivery or sensor applications. Furthermore, the aromatic rings and the potential for hydrogen bonding could influence the rheological and thermal properties of polymers. acs.org

In the realm of nanotechnology, amine-functionalized surfaces are crucial for stabilizing nanoparticles and tailoring their catalytic activity. acs.orgresearchgate.net The amine group in this compound could act as a capping agent for metal nanoparticles, preventing their aggregation and modifying their electronic properties through electron donation. acs.org This could lead to the development of novel catalysts with enhanced performance and selectivity. Additionally, functionalized amines are being explored for their role in photocatalysis, particularly in CO2 reduction, where they can enhance CO2 capture and activation. rsc.org

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. The introduction of secondary amine functionalities into MOF linkers can be achieved either through direct synthesis or post-synthetic modification. rsc.org Incorporating a molecule like this compound as a linker could create specific binding sites within the MOF pores, enhancing selectivity for certain guest molecules.

Interdisciplinary Research Frontiers Involving Amine Chemistry

The versatility of the amine functional group places it at the crossroads of several scientific disciplines, from medicinal chemistry to environmental science. Benzylamines, in particular, are important intermediates in the synthesis of pharmaceuticals and agrochemicals. amerigoscientific.comchemicalbook.comchemicalbook.com

In medicinal chemistry, the development of new chiral amines is a major focus, as a significant portion of FDA-approved drugs contain these moieties. nih.gov The synthesis of enantiomerically pure this compound through asymmetric synthesis methods would be a valuable endeavor. This chiral scaffold could then be further elaborated to create novel drug candidates. The benzyl groups can also serve as protecting groups in organic synthesis that can be removed by hydrogenolysis, making benzylamines useful as masked sources of ammonia (B1221849). wikipedia.org

The study of benzylamines and their derivatives also has implications for biochemistry, as they can interact with enzymes such as monoamine oxidases. wikipedia.org Understanding these interactions is crucial for designing enzyme inhibitors and probes for biological research. Furthermore, the anorectic effects of benzylamine (B48309) and its derivatives have been a subject of pharmacological study. chemicalbook.com

In the context of green chemistry, the development of catalytic routes for amine synthesis that are atom-economic and utilize renewable feedstocks is a key objective. ubc.caacs.org Research into catalytic systems for the hydroaminoalkylation of alkenes and alkynes provides an environmentally friendly alternative to traditional alkylation methods. researchgate.netubc.ca

Addressing Current Challenges and Identifying Opportunities in Functional Amine Research

Despite the ubiquity of amines in chemistry and biology, significant challenges remain in their synthesis and application. One of the most persistent challenges is the selective synthesis of unsymmetrical secondary amines without the formation of over-alkylation products. nih.govacs.org Traditional methods often lead to mixtures of primary, secondary, and tertiary amines, necessitating complex purification steps.

Recent advances in catalysis are providing new solutions to this problem. For example, ruthenium-catalyzed deaminative coupling of primary amines offers a chemoselective route to secondary amines with ammonia as the only byproduct. researchgate.net Another innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for a self-limiting alkylation that selectively produces secondary amines. nih.govacs.org Developing such selective methods for the synthesis of this compound is a key opportunity for future research.

Another challenge lies in the functionalization of C-H bonds in amines. Recent breakthroughs in photoredox catalysis have enabled the direct arylation of benzylamines at the benzylic position, offering a powerful tool for creating complex molecular architectures. researchgate.net Applying these methods to this compound could lead to a diverse range of novel compounds with potentially interesting properties.

The exploration of amine-functionalized materials also presents numerous opportunities. The design of customized catalysts with multiple functionalities is an active area of research. researchgate.net For instance, incorporating this compound into a photocatalyst could combine its electron-donating properties with the catalytic activity of the host material, leading to synergistic effects.

Table 2: Key Research Opportunities for this compound

| Research Area | Specific Opportunity | Potential Impact |

| Synthetic Methodology | Development of highly selective catalytic routes to unsymmetrical secondary amines. researchgate.netrsc.org | Greener, more efficient synthesis of fine chemicals and pharmaceutical intermediates. |

| Materials Science | Incorporation into polymers to create stimuli-responsive materials. | Advanced materials for sensors, drug delivery, and soft robotics. |

| Catalysis | Use as a ligand or surface modifier for metal nanoparticle catalysts. acs.org | Novel catalysts with enhanced activity and selectivity for organic transformations. |

| Medicinal Chemistry | Asymmetric synthesis of chiral derivatives for biological screening. nih.gov | Discovery of new therapeutic agents. |

Conclusion

Synthesis of Key Academic Contributions

A comprehensive review of scientific databases and academic literature indicates that (2-Methoxybenzyl)(4-methylbenzyl)amine is not a widely studied compound. There is a notable absence of published research that focuses specifically on its synthesis, characterization, or application. Consequently, there are no direct academic contributions to synthesize in this regard.

However, the academic importance of its structural motifs is well-established. The N-benzyl and N-methoxybenzyl groups are present in numerous molecules with documented biological activity. For instance, N-(2-methoxybenzyl) moieties are found in a class of potent psychedelic phenethylamines known as the NBOMe series, which have been the subject of significant pharmacological and forensic research. southernforensic.orgresearchgate.net These studies, while not directly related to this compound, underscore the potential for molecules containing the 2-methoxybenzylamine (B130920) framework to interact with biological systems.

The synthesis of this compound relies on fundamental and well-understood organic reactions, such as reductive amination and N-alkylation. orgsyn.orgorientjchem.org The academic contribution in this context is the vast body of work that has established these reactions as reliable and versatile methods for the formation of C-N bonds, which are crucial in the synthesis of a myriad of organic compounds, including pharmaceuticals and materials.

Forward-Looking Outlook on the Compound's Continued Relevance in Chemical Innovation

The future relevance of this compound in chemical innovation is likely to be determined by its potential applications, which remain to be explored. Given the biological activity of structurally related compounds, it is plausible that this molecule could serve as a scaffold or intermediate in the development of new therapeutic agents. Its specific substitution pattern may offer a unique pharmacological profile that warrants investigation.

Furthermore, the field of materials science may present opportunities for the application of this and similar secondary amines. The presence of aromatic rings and a secondary amine group could allow for its use as a building block in the synthesis of novel polymers or as a ligand in coordination chemistry.

The continued innovation in synthetic methodologies, particularly in the area of C-N bond formation, will undoubtedly make the synthesis of this compound and its derivatives more efficient and accessible. As high-throughput screening and computational modeling become more prevalent in drug discovery and materials science, compounds like this, which are synthetically accessible but underexplored, may be identified as having desirable properties, thus bringing them to the forefront of chemical research.

Q & A

Basic Research Questions

Q. How can synthetic routes for (2-Methoxybenzyl)(4-methylbenzyl)amine be optimized to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with benzyl chloride derivatives (e.g., 4-methylbenzyl chloride and 2-methoxybenzyl chloride) as precursors .

- Step 2 : Perform nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like dichloromethane or toluene .

- Step 3 : Use transition metal catalysts (e.g., palladium) to enhance coupling efficiency, and monitor reaction progress via TLC or HPLC .

- Step 4 : Purify via column chromatography or recrystallization. Yield optimization may require temperature control (e.g., 45–60°C) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons between δ 6.5–7.5 ppm) .

- HPLC-MS : Confirm molecular ion peaks (expected m/z ~255 for [M+H]⁺) and assess purity (>95%) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline forms .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer :

- Test solubility in solvents like ethanol, DMSO, and chloroform. For biological assays, use DMSO stock solutions (≤1% v/v to avoid cytotoxicity) .

- Adjust pH (e.g., 6.5–7.4) to mimic physiological conditions and monitor stability via UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities for this compound?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., radioligand vs. functional assays for 5-HT2 receptor binding) using standardized protocols .

- Step 2 : Compare results across cell lines (e.g., CHO vs. HEK293) to rule out system-specific biases .

- Step 3 : Perform molecular docking studies to identify key interactions (e.g., hydrogen bonds with Ser159 or hydrophobic contacts in the binding pocket) .

Q. How can stability under oxidative or acidic conditions be systematically evaluated?

- Methodological Answer :

- Oxidative Stability : Expose to H₂O₂ (1–5 mM) in PBS and monitor degradation via LC-MS over 24–72 hours .

- Acidic Stability : Incubate in HCl (pH 2–3) and quantify intact compound using calibration curves .

- Data Interpretation : Identify degradation products (e.g., demethylated or hydroxylated derivatives) and propose degradation pathways .

Q. What computational methods predict the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Step 1 : Use molecular dynamics simulations (e.g., GROMACS) to model binding to CYP3A4 or CYP2D6 .

- Step 2 : Calculate binding free energies (MM-PBSA/GBSA) and identify metabolically vulnerable sites (e.g., methoxy or benzyl groups) .

- Step 3 : Validate predictions with in vitro microsomal assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across studies?

- Methodological Answer :

- Factor 1 : Check cell viability assay protocols (e.g., MTT vs. ATP-based assays) and exposure durations (24 vs. 48 hours) .

- Factor 2 : Account for batch-to-batch variability in compound purity (e.g., residual solvents affecting IC₅₀) .

- Factor 3 : Evaluate the impact of serum proteins in culture media on compound bioavailability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Synthesis

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Toluene | |

| Catalyst | Pd/C (5 wt%) | |

| Temperature | 50°C | |

| Purification Method | Column Chromatography |

Table 2 : Stability of this compound Under Stress Conditions

| Condition | Half-Life (h) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 2.0 (HCl) | 12 | Demethylated derivative | |

| 3% H₂O₂ | 48 | Benzaldehyde analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro